Methyl formate

概述

描述

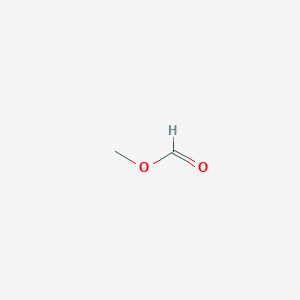

Methyl formate (HCOOCH₃), the simplest ester, is a methylated derivative of formic acid (HCOOH) and an isomer of acetic acid (CH₃COOH) and glycolaldehyde (HOCH₂CHO) . With a molecular weight of 60.052 g/mol and a boiling point of 31.5°C, it is a volatile, flammable liquid widely used in organic synthesis, including the production of formic acid, acetic acid, and formamides . It also serves as a biodiesel surrogate due to its combustion properties and as a solvent in industrial applications . This compound has been detected in interstellar environments, such as the hot molecular core Sgr B2(N)-LMH, where its abundance differs significantly from its isomers .

准备方法

Esterification of Methanol and Formic Acid

The direct esterification of methanol (CH₃OH) and formic acid (HCOOH) represents one of the earliest methods for methyl formate synthesis (Eq. 1 ) . This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the carbonyl carbon of formic acid.

3\text{OH} + \text{HCOOH} \rightarrow \text{HCOOCH}3 + \text{H}_2\text{O} \quad \Delta H = -5.1 \, \text{kcal/mol} \quad

Reaction Dynamics and Catalysis

Strong acids like sulfuric acid or p-toluenesulfonic acid accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. However, the reversible nature of esterification limits conversion rates, necessitating strategies to shift equilibrium. Reactive distillation (RD) has been widely adopted to continuously remove water, achieving 94.3% formic acid conversion under optimized conditions (reflux ratio = 10, molar ratio CH₃OH:HCOOH = 1:1) .

Thermodynamic Considerations

Table 1 summarizes Antoine equation parameters for key components, enabling vapor-liquid equilibrium (VLE) calculations critical for RD design . this compound’s low relative volatility ( vs. methanol) necessitates precise temperature control (280–305 K) to prevent azeotrope formation.

Table 1: Antoine Equation Parameters for this compound Synthesis Components

| Compound | A | B | C | Temperature Range (K) |

|---|---|---|---|---|

| Methanol | 7.4182 | 1710.2 | -22.25 | 175–279 |

| Formic Acid | 6.5028 | 1563.28 | -26.09 | 283–384 |

| This compound | 6.225963 | 1088.955 | -46.675 | 279–305 |

| Water | 7.074056 | 1657.459 | -46.13 | 280–441 |

Source: Experimental data from reactive distillation studies .

Limitations

Despite high purity (>95%), this method suffers from corrosion due to acidic catalysts and high formic acid consumption (1.5 mL/min feed rate) . Consequently, it has been largely supplanted by carbonylation in industrial settings .

Liquid-Phase Methanol Carbonylation (BASF Process)

The BASF-developed liquid-phase carbonylation (Eq. 2 ) dominates industrial production, leveraging sodium methoxide (NaOCH₃) as a homogeneous catalyst .

3\text{OH} \rightarrow \text{HCOOCH}3 \quad \Delta H = -11.5 \, \text{kcal/mol} \quad

Catalytic Mechanism

NaOCH₃ facilitates CO insertion into the methoxide ion, forming a formate intermediate that reacts with methanol. Key advantages include:

Process Constraints

-

Moisture Sensitivity : NaOCH₃ degrades in presence of H₂O, requiring ultra-dry feeds (<10⁻⁶ H₂O) .

-

Low Methanol Conversion : ~30% per pass, necessitating recycle loops.

-

Corrosion : Alkaline conditions accelerate reactor degradation.

Vapor-Phase Methanol Carbonylation (Coal to this compound, CTMF)

The CTMF process, developed by the Fujian Institute of Research on the Structure of Matter, employs heterogeneous nanocatalysts (e.g., Cu-ZnO-ZrO₂/SiO₂) for vapor-phase reactions (Eq. 3 ) .

3\text{OH} \xrightarrow{\text{Cu-ZnO-ZrO}2/\text{SiO}2} \text{HCOOCH}3 \quad

Catalyst Performance

Table 2 compares catalytic efficiencies under varying conditions:

Table 2: Nanocatalyst Performance in CTMF Process

| Catalyst Composition | Temperature (°C) | Pressure (MPa) | CH₃OH Conversion (%) | MF Selectivity (%) |

|---|---|---|---|---|

| Cu-ZnO-ZrO₂/SiO₂ (10:2:1) | 260 | Ambient | 46.2 | 84.7 |

| Cu-B₂O₃/SiO₂ | 270 | Ambient | 25.0 | 90.0 |

| Pd/CNT | 70 | 0.1 | 90.2 | 99.0 |

Source: Vapor-phase carbonylation studies .

Advantages Over BASF Process

-

Reduced Corrosion : Heterogeneous catalysts eliminate alkaline degradation.

-

Syngas Utilization : Direct conversion of coal-derived syngas (CO/H₂) enhances feedstock flexibility.

-

Higher Conversion : Pd/CNT catalysts achieve 90.2% methanol conversion at 70°C .

Oxidative Dehydrogenation of Methanol

Methanol dehydrogenation (Eq. 4 ) offers a route to this compound without CO, using Cu-based catalysts :

3\text{OH} \rightarrow \text{HCOOCH}3 + 2 \, \text{H}_2 \quad

Catalytic Systems

Challenges

-

Hydrogen Management : Co-produced H₂ requires purification or in-situ utilization.

-

Coking : Carbon deposition deactivates catalysts over time.

One-Step Syngas to this compound

Direct synthesis from syngas (CO/H₂) (Eq. 5 ) bypasses methanol intermediates, using Rh or Ru complexes :

2 \rightarrow \text{HCOOCH}3 \quad

Thermodynamic and Kinetic Barriers

-

Equilibrium Limitations : Low equilibrium constants necessitate high pressures (>10 MPa).

-

Catalyst Poisoning : Sulfur impurities in syngas deactivate noble metal sites.

Carbon Dioxide Hydrogenation and Condensation

CO₂ hydrogenation (Eq. 6 ) provides a sustainable route, though limited by slow kinetics :

2 + 3 \, \text{H}2 \rightarrow \text{HCOOCH}3 + \text{H}2\text{O} \quad

Catalytic Innovations

-

Pd-MOFs : Metal-organic frameworks enhance H₂ activation, improving turnover frequencies.

Comparative Analysis of this compound Synthesis Methods

Table 3: Industrial Viability of Preparation Methods

| Method | Conversion (%) | Selectivity (%) | Pressure (MPa) | Scalability |

|---|---|---|---|---|

| Esterification | 94.3 | 95.0 | Ambient | Low |

| BASF Carbonylation | 30.0 | 99.0 | 4.0 | High |

| CTMF Process | 90.2 | 99.0 | 0.1 | Moderate |

| Oxidative Dehydrogenation | 32.0 | 90.0 | Ambient | Moderate |

| One-Step Syngas | 22.5 | 80.0 | 10.0 | Low |

化学反应分析

Types of Reactions: Methyl formate undergoes various chemical reactions, including:

Hydrogenation: this compound can be hydrogenated to produce methanol using a copper-silica catalyst.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to form methanol and formic acid.

Oxidation: this compound can be oxidized to produce carbon dioxide and water.

Common Reagents and Conditions:

Hydrogenation: Copper-silica catalyst, hydrogen gas, elevated temperatures.

Hydrolysis: Water, acid or base catalyst, reflux conditions.

Oxidation: Oxygen or air, elevated temperatures.

Major Products:

Hydrogenation: Methanol.

Hydrolysis: Methanol and formic acid.

Oxidation: Carbon dioxide and water.

科学研究应用

Industrial Applications

1.1 Chemical Synthesis

Methyl formate serves as a precursor for several important chemicals, including:

- Formamide

- Dimethylformamide (DMF)

- Formic acid

These compounds are integral to the production of pharmaceuticals, agrochemicals, and polymers .

1.2 Blowing Agent

Due to its high vapor pressure and low ozone depletion potential, this compound is utilized as a blowing agent in the manufacture of polyurethane foams. It is a replacement for harmful substances like CFCs and HCFCs, making it an environmentally friendly option .

1.3 Binder in Foundry Industry

MF is used as a binder in the foundry industry, specifically in the beta set process, where it helps in forming molds for metal casting .

Energy Storage and Hydrogen Carrier

Recent studies highlight this compound's potential as an efficient hydrogen storage material. It exhibits several advantages:

- High Hydrogen Storage Capacity : Approximately 8.4 wt%, which is advantageous compared to other carriers like methanol and formic acid .

- Fast Dehydrogenation Rates : Under mild conditions, MF can release hydrogen significantly faster than established carriers, making it a promising candidate for renewable energy applications .

Table 1: Comparison of Hydrogen Storage Materials

| Material | Hydrogen Storage Capacity (wt%) | Dehydrogenation Rate (h⁻¹) |

|---|---|---|

| This compound | 8.4 | >44,000 |

| Methanol | 12.1 | Slower |

| Formic Acid | 4.4 | Moderate |

Environmental Applications

3.1 Agricultural Fumigant

this compound is employed as an agricultural fumigant due to its efficacy against pests and pathogens while being less toxic than traditional alternatives .

3.2 Refrigeration

Historically, this compound was used as a refrigerant before the advent of less toxic options. Its properties made it suitable for domestic refrigeration systems .

Case Studies

4.1 Combustion Mechanisms Research

Princeton University researchers have utilized this compound as a model ester to study combustion mechanisms in biodiesel mixtures. Their findings indicate that the combustion kinetics of this compound differ significantly from previous models, enhancing understanding of biodiesel combustion behavior .

4.2 Astrochemical Studies

In astrochemistry, this compound has been studied for its formation mechanisms in interstellar environments. Research suggests that it may form on icy mantles during specific phases of cosmic evolution, contributing to our understanding of organic molecule formation in space .

作用机制

The mechanism of action of methyl formate involves its interaction with various molecular targets and pathways:

相似化合物的比较

Acetic Acid (CH₃COOH)

Structural Comparison :

- Methyl formate (HCOOCH₃) is an ester, whereas acetic acid (CH₃COOH) is a carboxylic acid. Both share the molecular formula C₂H₄O₂ but differ in functional groups.

Physical and Chemical Properties :

| Property | This compound | Acetic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 60.052 | 60.052 |

| Boiling Point (°C) | 31.5 | 118 |

| Functional Group | Ester | Carboxylic Acid |

| Flammability | Highly flammable | Combustible |

Research Findings :

- This compound decomposes predominantly to methanol and CO, whereas acetic acid decomposes to methane and CO₂ under similar conditions .

- In interstellar environments, this compound is more abundant than acetic acid, suggesting distinct formation pathways .

Methyl Acetate (CH₃COOCH₃)

Structural Comparison :

- Methyl acetate is a larger ester (C₃H₆O₂) with an acetyl group replacing the formyl group in this compound.

Physical and Chemical Properties :

| Property | This compound | Methyl Acetate |

|---|---|---|

| Molecular Weight (g/mol) | 60.052 | 74.079 |

| Boiling Point (°C) | 31.5 | 57.1 |

| Flammability | Highly flammable | Highly flammable |

Research Findings :

- Methyl acetate and ethyl formate (HCOOCH₂CH₃) are isomers studied in astrochemical models. Simulations show methyl acetate forms efficiently via radical reactions in interstellar ice and gas phases .

Dimethyl Oxalate (DMO) and Methyl Glycolate (MG)

Functional Comparison :

- Dimethyl oxalate ((CH₃O)₂C₂O₂) is a diester used to synthesize methyl glycolate (CH₃OCH₂COOH), which contains both hydroxyl and ester groups.

Ethyl Formate (HCOOCH₂CH₃)

Structural Comparison :

- Ethyl formate is a bulkier ester (C₃H₆O₂) with an ethyl group replacing the methyl group in this compound.

Physical and Chemical Properties :

| Property | This compound | Ethyl Formate |

|---|---|---|

| Molecular Weight (g/mol) | 60.052 | 74.079 |

| Boiling Point (°C) | 31.5 | 54.3 |

Research Findings :

- Ethyl formate is less abundant than this compound in interstellar media, possibly due to kinetic barriers in its formation .

Data Tables

Table 1: Key Physical Properties of this compound and Analogs

| Compound | Molecular Formula | Boiling Point (°C) | Molecular Weight (g/mol) | Primary Use |

|---|---|---|---|---|

| This compound | C₂H₄O₂ | 31.5 | 60.052 | Biodiesel, solvents |

| Acetic Acid | C₂H₄O₂ | 118 | 60.052 | Food, chemicals |

| Methyl Acetate | C₃H₆O₂ | 57.1 | 74.079 | Paints, coatings |

| Ethyl Formate | C₃H₆O₂ | 54.3 | 74.079 | Flavors, fragrances |

Table 2: Decomposition Kinetics (High-Pressure Limit)

生物活性

Methyl formate (MF), a simple ester with the formula HCOOCH₃, has garnered attention in various fields, including catalysis, environmental science, and biochemistry. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and implications based on recent research findings.

This compound is characterized by its molecular structure consisting of a formyl group (–CHO) and a methyl group (–CH₃). It exists in two conformers: cis and trans, with the cis conformer being more stable due to the spatial arrangement of its functional groups .

Biological Applications

1. Solvent and Fumigant:

this compound is widely used as a solvent in organic synthesis and as a fumigant and larvicide in agricultural applications. It is particularly effective against pests in tobacco, dried fruits, and cereals .

2. Hydrogen Storage:

Recent studies highlight this compound's potential as an efficient hydrogen storage material. It has a hydrogen storage capacity of 8.4 wt%, which is higher than that of formic acid (4.4 wt%) but lower than methanol (12.1 wt%). The dehydrogenation of MF can produce hydrogen at significantly faster rates compared to other carriers under mild conditions, making it an attractive candidate for renewable energy applications .

3. Astrochemistry:

In astrochemical contexts, this compound has been identified as a product of complex organic synthesis on cosmic dust grains. Its formation pathways involve reactions between methanol and carbon monoxide or through photodissociation processes in icy environments . This suggests that this compound may play a role in the prebiotic chemistry of extraterrestrial environments.

The biological activity of this compound can be attributed to several mechanisms:

1. Catalytic Activity:

this compound participates in catalytic reactions, particularly in the oxidative coupling of methanol. Nanoporous gold catalysts have shown significant activity for the partial oxidation of methanol to this compound, indicating its utility in synthetic chemistry .

2. Toxicological Aspects:

While this compound is classified as non-toxic and non-irritating, its biological effects are still under investigation. Studies have indicated that exposure to high concentrations can lead to metabolic byproducts such as methanol and formic acid, which are toxic at elevated levels .

Case Studies

Case Study 1: this compound as a Hydrogen Carrier

A study published in Nature Catalysis demonstrated that this compound could release hydrogen efficiently when subjected to appropriate catalytic conditions. The maximum turnover frequency recorded was over 44,000 h⁻¹, showcasing its potential for use in hydrogen fuel cells .

Case Study 2: Formation Mechanisms in Astrochemistry

Research on the formation pathways of this compound in icy mantles has revealed that it can be synthesized through various routes involving protonated intermediates. These findings enhance our understanding of how complex organic molecules may arise in space environments .

Research Findings Summary

常见问题

Q. Basic: What experimental protocols are recommended for synthesizing methyl formate with high reproducibility?

Methodological Answer:

For lab-scale synthesis, acid-catalyzed esterification between methanol and formic acid is standard. Ensure stoichiometric ratios (1:1 molar ratio) under reflux with concentrated sulfuric acid (0.5–1% v/v) at 60–70°C . Monitor reaction progress via gas chromatography (GC) or FT-IR to detect esterification completion (C=O stretch at ~1720 cm⁻¹) . Post-synthesis, neutralize the catalyst with sodium bicarbonate, and purify via fractional distillation (bp 31.8°C) . Document procedural deviations (e.g., temperature fluctuations) to enhance reproducibility .

Q. Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity?

Methodological Answer:

- NMR : Analyze NMR peaks: methyl protons (δ ~3.7 ppm, singlet) and formate proton (δ ~8.1 ppm) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of residual carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .

- GC-MS : Use polar columns (e.g., DB-WAX) to separate this compound (retention time ~4.2 min) from methanol or formic acid . Calibrate with certified reference materials to validate accuracy .

Q. Advanced: How can researchers resolve contradictions in reported Henry’s law constants (kHk_HkH) for this compound?

Methodological Answer:

Discrepancies in values (e.g., 4.1 vs. 4.5 mol/(kg·bar) ) arise from methodological differences:

- Method M (Experimental) : Direct measurement of solubility via headspace analysis.

- Method Q (Calculated) : Derived from activity coefficients lacking vapor pressure data.

Resolution: Cross-validate using temperature-dependent models (e.g., ) and ensure metadata includes measurement conditions (T, purity, instrumentation) . Publish raw datasets in standardized formats (e.g., .csv with ISA-Tab metadata) to enable reanalysis .

Q. Advanced: What strategies mitigate uncertainties in this compound’s gas-phase ion energetics data?

Methodological Answer:

Ionization energy (IE) discrepancies (e.g., 10.7–11.0 eV ) stem from techniques like:

- Photoelectron Spectroscopy (PE) : Measures vertical IE but may overlook thermal broadening.

- Threshold Photoelectron Photoion Coincidence (TPEPICO) : Provides adiabatic IE with higher precision.

Best Practices: - Compare multiple methods (PE, TPEPICO, DFT calculations) and report confidence intervals.

- Reference NIST-reviewed data and disclose instrumental parameters (e.g., photon energy resolution) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep below 25°C in sealed, non-reactive containers (e.g., glass or PTFE) away from ignition sources .

- Ventilation : Use fume hoods due to vapor density (2.07 g/L) exceeding air, posing explosion risks .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with aqueous NaOH to hydrolyze residual ester . Document incidents in lab safety logs .

Q. Advanced: How should researchers address conflicting computational vs. experimental thermochemical data (e.g., proton affinity)?

Methodological Answer:

For proton affinity (PA) discrepancies (e.g., 782.5 kJ/mol vs. DFT-derived ~775 kJ/mol):

- Benchmarking : Validate computational methods (e.g., CCSD(T)/CBS) against experimental PA for related esters.

- Error Analysis : Quantify basis set incompleteness and vibrational corrections in DFT .

- Data Sharing : Archive computational input/output files in repositories like Zenodo for peer validation .

Q. Basic: What ethical guidelines apply to publishing this compound research data?

Methodological Answer:

- Data Ownership : Clearly define contributions using CRediT taxonomy and obtain permissions for shared datasets .

- Reproducibility : Provide detailed supplementary materials (e.g., NMR spectra, GC conditions) per journal guidelines .

- Conflict of Interest : Disclose funding sources (e.g., industry grants) that may influence interpretation .

Q. Advanced: Why do this compound’s hydrolysis kinetics vary across studies, and how can this be standardized?

Methodological Answer:

Variability arises from:

- Catalyst Type : Acid (H₂SO₄) vs. enzyme (lipase)-mediated hydrolysis.

- Solvent Effects : Polar aprotic solvents (e.g., THF) slow hydrolysis vs. aqueous systems .

Standardization: - Report rate constants () with Arrhenius parameters (Ea, A) and solvent dielectric constants.

- Use IUPAC-recommended protocols for kinetic measurements .

Q. Basic: How to design a robust computational model for this compound’s reaction pathways?

Methodological Answer:

- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311++G**).

- Validation : Compare transition-state energies with experimental activation barriers (e.g., ester hydrolysis) .

- Documentation : Include basis set convergence tests and thermochemical corrections (e.g., Grimme’s D3) in SI .

Q. Advanced: What meta-analysis frameworks reconcile contradictory findings in this compound’s environmental fate studies?

Methodological Answer:

- Systematic Review : Use PRISMA guidelines to aggregate data on atmospheric lifetime (e.g., OH radical reactivity) .

- Sensitivity Analysis : Identify variables (e.g., humidity, UV intensity) causing divergence in degradation rates.

- Open Data : Contribute to platforms like PubChem or NIST Chemistry WebBook for cross-study comparisons .

属性

IUPAC Name |

methyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2, Array | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025609 | |

| Record name | Methyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.] | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30% | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98 | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 89 degrees F]. | |

CAS No. |

107-31-3 | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MPH591FTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F | |

| Record name | METHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/66 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。